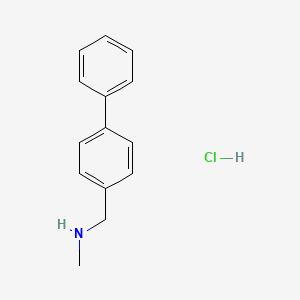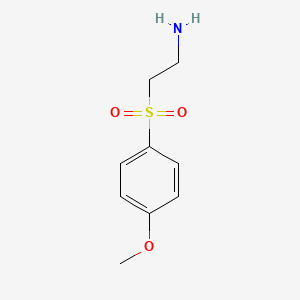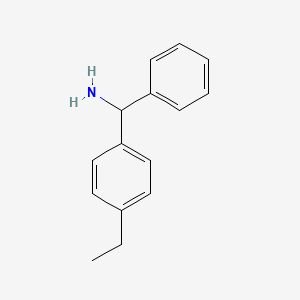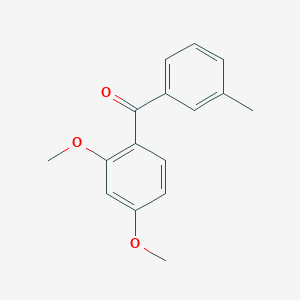
(2,4-Dimethoxyphenyl)(m-tolyl)methanone
Vue d'ensemble
Description
(2,4-Dimethoxyphenyl)(m-tolyl)methanone is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring and a methyl group attached to a tolyl ring. This compound is part of the benzophenone family, known for its diverse applications in various fields, including chemistry, biology, and industry.
Mécanisme D'action
Target of Action
The primary targets of (2,4-Dimethoxyphenyl)(m-tolyl)methanone are Tumor Necrosis Factor-alpha (TNF-α) and Interleukin 6 (IL-6) . These are principal pro-inflammatory cytokines implicated in many inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, osteoarthritis, psoriasis, endotoxemia, and toxic shock syndrome .
Mode of Action
This compound interacts with its targets, TNF-α and IL-6, by inhibiting their activity . This inhibition results in a decrease in the production of these pro-inflammatory cytokines, thereby reducing inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with the production of TNF-α and IL-6 . By inhibiting these cytokines, it disrupts the signaling pathways that lead to the inflammatory response. The downstream effects include a reduction in inflammation and associated symptoms in various diseases .
Pharmacokinetics
Similar benzophenone derivatives have been reported to have qualifying pharmacokinetic profiles . These compounds are synthesized by Fridel–Craft acylation and evaluated for their anti-inflammatory activity . The synthesized benzophenone derivative 1c was not cytotoxic in CCK-8 cells up to the concentration of 100 μM and showed potent IL-6 inhibitory activity with IC 50 of 0.19 μM .
Result of Action
The result of the action of this compound is a reduction in the levels of TNF-α and IL-6 . This leads to a decrease in inflammation and associated symptoms in various diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxyphenyl)(m-tolyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dimethoxybenzoyl chloride with m-tolyl magnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: (2,4-Dimethoxyphenyl)(m-tolyl)methanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives have shown potential in inhibiting specific enzymes, making it a valuable tool in biochemical studies.
Medicine: The compound and its derivatives are explored for their pharmacological properties. They have shown promise in the development of anti-inflammatory and anticancer agents due to their ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Comparaison Avec Des Composés Similaires
- (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone
- (2-Methylphenyl)phenylmethanone
- (Phenyl)(o-tolyl)methanone
Comparison: (2,4-Dimethoxyphenyl)(m-tolyl)methanone stands out due to the presence of two methoxy groups, which significantly influence its chemical reactivity and biological activity. Compared to (2-Methylphenyl)phenylmethanone, the additional methoxy groups in this compound enhance its solubility and binding affinity to molecular targets. This makes it more versatile in various applications, particularly in medicinal chemistry and biochemical research.
Propriétés
IUPAC Name |
(2,4-dimethoxyphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-5-4-6-12(9-11)16(17)14-8-7-13(18-2)10-15(14)19-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQNXPBHVAZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Furylmethyl)amino]propanamide](/img/structure/B3157842.png)
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157850.png)
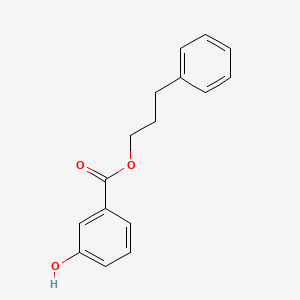


![1-Benzyl-5-bromo-1H-benzo[d]imidazole](/img/structure/B3157882.png)
![1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3157895.png)
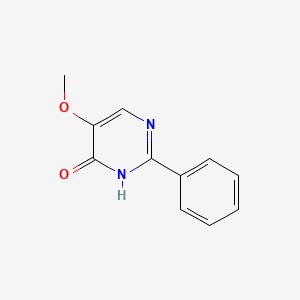
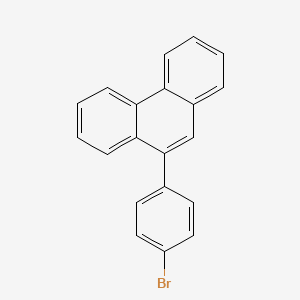
![Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)](/img/structure/B3157922.png)

